molecular formula C36H68O4 B1164528 10-(oleoyloxy)octadecanoicacid

10-(oleoyloxy)octadecanoicacid

Cat. No.: B1164528
M. Wt: 564.9 g/mol
InChI Key: WYKCNLTXWMQKGB-PFONDFGASA-N
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Description

10-(Oleoyloxy)octadecanoic acid (10-OAHSA) is an O-acyl-omega hydroxy fatty acid (OAHFA), characterized by an ester bond formed between the hydroxyl group of 10-hydroxyoctadecanoic acid and the carboxyl group of oleic acid (cis-9-octadecenoic acid) . This unique structure enables its role in lipid homeostasis, particularly in specialized biological matrices such as the human tear film, where it contributes to ocular surface stability and lubrication . 10-OAHSA is commercially available for research purposes and has been utilized in lipidomic studies to quantify OAHFAs in human meibum using advanced mass spectrometry techniques .

Properties

Molecular Formula

C36H68O4

Molecular Weight

564.9 g/mol

IUPAC Name

10-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14-

InChI Key

WYKCNLTXWMQKGB-PFONDFGASA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O

physical_description

Solid

Synonyms

10-(oleoyloxy)octadecanoic acid

Origin of Product

United States

Chemical Reactions Analysis

10- (9Z-octadecenoyloxy)octadecanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Octadecanoic Acid Derivatives

10-Oxooctadecanoic Acid
  • Structure: A saturated long-chain fatty acid with a ketone group at position 10 (IUPAC name: 10-oxooctadecanoic acid).
  • Key Differences : Unlike 10-OAHSA, this compound lacks esterification and contains a ketone instead of a hydroxyl group at position 10 .
  • Applications : Primarily studied in lipid metabolism pathways; its ketone group may influence reactivity in oxidation-reduction reactions .
Octadecanoic Acid (Stearic Acid)
  • Structure : A saturated C18 fatty acid (CH₃(CH₂)₁₆COOH).
  • Key Differences : Lacks functionalization (e.g., hydroxyl or ester groups) present in 10-OAHSA.
  • Applications: Widely found in plant and animal lipids; used in cosmetics for its emulsifying properties and in bio-oil synthesis as methyl esters (e.g., hexadecanoic acid methyl ester) .
9-Octadecenoic Acid (Oleic Acid)
  • Structure: A monounsaturated C18 fatty acid (cis-9-octadecenoic acid).
  • Key Differences : Acts as a precursor in 10-OAHSA synthesis but lacks the esterified hydroxy group .
  • Applications : Used in pharmaceuticals to induce lipid droplet formation and in food industries as an emulsifier .
Methyl cis-9-Octadecenoate
  • Structure : Methyl ester of oleic acid.
  • Key Differences: An esterified form without the hydroxy-octadecanoic acid moiety of 10-OAHSA.
  • Applications : A major component in biodiesel production due to high yields in hydrothermal liquefaction processes .

Functional Analogues: Hydroxy and Hydroperoxy Derivatives

9(S)-HPOT [(9S)-9-Hydroperoxyoctadeca-10,12,15-trienoic Acid]
  • Structure: A hydroperoxy polyunsaturated fatty acid derived from linolenic acid.
  • Key Differences : Contains a hydroperoxy group at position 9, contrasting with 10-OAHSA’s ester bond.
  • Applications : Involved in plant defense mechanisms and oxidative stress responses .
10-Hydroxyoctadecanoic Acid
  • Structure : A hydroxy fatty acid with a hydroxyl group at position 10.
  • Key Differences : Serves as the hydroxy precursor in 10-OAHSA synthesis but lacks the oleoyloxy ester .

Research Findings and Functional Insights

Antioxidant and Antimicrobial Properties

  • Octadecanoic Acid and Oleic Acid: Both exhibit antioxidant activity by inhibiting lipid peroxidation, as demonstrated in red ginseng by-products and marine sponge extracts .
  • Antimicrobial Fatty Acids: Octadecenoic acid methyl ester and linoleic acid ethyl ester show bactericidal activity against pathogens like Staphylococcus aureus and E. coli .

Metabolic and Industrial Relevance

  • Biofuel Production: Methyl esters of octadecanoic and oleic acids are dominant in bio-oils, constituting >95% of fatty acid methyl ester (FAME) fractions in cassava pulp-derived biofuels .
  • Cosmetic Applications: Fatty acids like hexadecanoic acid and β-sitosterol are used in skincare for their moisturizing and anti-aging properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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